4,5-Diphenylanthracene-9-boronic Acid
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Overview
Description
4,5-Diphenylanthracene-9-boronic Acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound features an anthracene core substituted with phenyl groups at the 4 and 5 positions and a boronic acid group at the 9 position. The anthracene core is a polycyclic aromatic hydrocarbon, which imparts unique photophysical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenylanthracene-9-boronic Acid typically involves the functionalization of an anthracene derivative. One common method is the Suzuki-Miyaura coupling reaction, where a bromoanthracene derivative reacts with a phenylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenylanthracene-9-boronic Acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The anthracene core can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
4,5-Diphenylanthracene-9-boronic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Diphenylanthracene-9-boronic Acid primarily involves its ability to form stable complexes with diols and other Lewis bases. This interaction is crucial in its role as a reagent in Suzuki-Miyaura coupling, where the boronic acid group undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . The anthracene core’s photophysical properties also play a role in its applications in electronic materials .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Similar in structure but lacks the boronic acid group, making it less versatile in coupling reactions.
Anthracene-9-boronic Acid: Lacks the phenyl substitutions, which can affect its reactivity and photophysical properties.
Phenylboronic Acid: A simpler boronic acid that lacks the extended aromatic system of anthracene, limiting its applications in electronic materials.
Uniqueness
4,5-Diphenylanthracene-9-boronic Acid is unique due to its combination of an anthracene core with phenyl substitutions and a boronic acid group. This structure imparts both excellent photophysical properties and versatility in organic synthesis, making it valuable in a wide range of applications from materials science to medicinal chemistry .
Properties
Molecular Formula |
C26H19BO2 |
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Molecular Weight |
374.2 g/mol |
IUPAC Name |
(4,5-diphenylanthracen-9-yl)boronic acid |
InChI |
InChI=1S/C26H19BO2/c28-27(29)26-22-15-7-13-20(18-9-3-1-4-10-18)24(22)17-25-21(14-8-16-23(25)26)19-11-5-2-6-12-19/h1-17,28-29H |
InChI Key |
AZKIQGVAOQSSQO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=C(C2=CC3=C1C=CC=C3C4=CC=CC=C4)C5=CC=CC=C5)(O)O |
Origin of Product |
United States |
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